molecular formula C39H47N5O4 B12416232 ER degrader 3

ER degrader 3

Cat. No.: B12416232
M. Wt: 649.8 g/mol
InChI Key: QXPMBNRYWNIHLM-MJXYTIGNSA-N
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Description

ER degrader 3 is a potent compound known for its ability to degrade estrogen receptors. Estrogen receptors play a crucial role in regulating cell growth, differentiation, and apoptosis. This compound has shown significant potential in cancer research, particularly in the study of estrogen receptor-positive breast cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

ER degrader 3 is synthesized through a series of chemical reactions involving benzopiperidine derivatives. The preparation method involves the formation of a salt of benzopiperidine derivatives, followed by crystallization to obtain the desired compound . The reaction conditions typically include controlled temperatures and specific solvents to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

ER degrader 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .

Comparison with Similar Compounds

ER degrader 3 is unique compared to other similar compounds due to its high potency and specificity in degrading estrogen receptors. Similar compounds include:

This compound stands out due to its potential for high efficacy in degrading estrogen receptors and its applicability in various research and therapeutic contexts.

Properties

Molecular Formula

C39H47N5O4

Molecular Weight

649.8 g/mol

IUPAC Name

(E)-3-[4-[(1R,3R)-2-(4-cyclopropylphenyl)-6-(1-ethylpyrazol-4-yl)-3-methyl-3,4-dihydro-1H-isoquinolin-1-yl]phenyl]prop-2-enoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C33H33N3O2.C6H14N2O2/c1-3-35-21-29(20-34-35)27-13-16-31-28(19-27)18-22(2)36(30-14-11-25(12-15-30)24-9-10-24)33(31)26-7-4-23(5-8-26)6-17-32(37)38;7-4-2-1-3-5(8)6(9)10/h4-8,11-17,19-22,24,33H,3,9-10,18H2,1-2H3,(H,37,38);5H,1-4,7-8H2,(H,9,10)/b17-6+;/t22-,33-;5-/m10/s1

InChI Key

QXPMBNRYWNIHLM-MJXYTIGNSA-N

Isomeric SMILES

CCN1C=C(C=N1)C2=CC3=C(C=C2)[C@H](N([C@@H](C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)/C=C/C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCN1C=C(C=N1)C2=CC3=C(C=C2)C(N(C(C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)C=CC(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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